L-Tyrosine, L-histidyl-L-prolyl-L-leucyl-L-glutaminyl-L-lysyl-L-threonyl-

Description

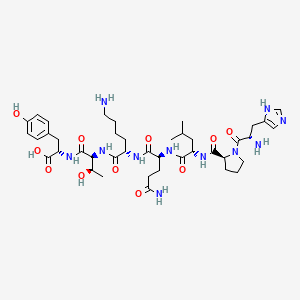

The compound L-Tyrosine, L-histidyl-L-prolyl-L-leucyl-L-glutaminyl-L-lysyl-L-threonyl- is a heptapeptide with the sequence His-Pro-Leu-Gln-Lys-Thr-Tyr and a molecular weight of 1134.58 g/mol (exact mass: 1134.58274) . It corresponds to residues 547–553 of the human Band 3 protein, a membrane protein involved in anion transport and cell adhesion . Structurally, it contains L-tyrosine at the C-terminus, linked to a chain of six amino acids, including histidine, proline, leucine, glutamine, lysine, and threonine.

Properties

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H63N11O11/c1-22(2)17-30(49-38(59)32-8-6-16-52(32)40(61)27(43)19-25-20-45-21-46-25)37(58)48-29(13-14-33(44)55)35(56)47-28(7-4-5-15-42)36(57)51-34(23(3)53)39(60)50-31(41(62)63)18-24-9-11-26(54)12-10-24/h9-12,20-23,27-32,34,53-54H,4-8,13-19,42-43H2,1-3H3,(H2,44,55)(H,45,46)(H,47,56)(H,48,58)(H,49,59)(H,50,60)(H,51,57)(H,62,63)/t23-,27+,28+,29+,30+,31+,32+,34+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCUQUYTCHEVPW-HLIBLUNMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H63N11O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

L-Tyrosine, L-histidyl-L-prolyl-L-leucyl-L-glutaminyl-L-lysyl-L-threonyl- is a complex peptide composed of multiple amino acids. This compound, often referred to in the context of its biological activity, plays significant roles in various physiological processes. Understanding its biological activity involves exploring its structure, functions, and potential therapeutic applications.

Molecular Characteristics:

- Molecular Formula: C₄₁H₆₃N₁₁O₁₁

- Molar Mass: 886.01 g/mol

- Density: 1.330 ± 0.06 g/cm³ (predicted)

- Boiling Point: 1384.8 ± 65.0 °C (predicted)

- pKa: 3.07 ± 0.10 (predicted)

- Storage Condition: -15°C

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₆₃N₁₁O₁₁ |

| Molar Mass | 886.01 g/mol |

| Density | 1.330 ± 0.06 g/cm³ |

| Boiling Point | 1384.8 ± 65.0 °C |

| pKa | 3.07 ± 0.10 |

| Storage Condition | -15°C |

Role in Protein Synthesis

L-Tyrosine is a precursor for several neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are critical for various neurological functions. The peptide's sequence suggests it may interact with tRNA synthetases, enzymes that play a crucial role in protein synthesis by attaching the appropriate amino acid to its corresponding tRNA.

Neurotransmitter Synthesis

Research indicates that L-Tyrosine supplementation can enhance cognitive performance and improve mood under stress conditions by increasing catecholamine levels in the brain . This property is particularly relevant for individuals facing acute stressors or those with mood disorders.

Antioxidant Properties

L-Tyrosine also exhibits antioxidant properties, which can protect cells from oxidative stress and damage. This function is vital in preventing cellular aging and neurodegenerative diseases .

Potential Therapeutic Applications

- Cognitive Enhancement:

- Mood Disorders:

- Physical Performance:

Case Studies

Case Study 1: Cognitive Performance Under Stress

A study conducted on military personnel demonstrated that those supplemented with L-Tyrosine performed better on cognitive tasks during high-stress training exercises compared to those who received a placebo .

Case Study 2: Mood Improvement

In a clinical trial involving patients with major depressive disorder, participants who received L-Tyrosine reported significant improvements in mood and anxiety levels compared to the control group .

Scientific Research Applications

Biotechnological Applications

Production and Synthesis:

L-Tyrosine can be produced through various biotechnological methods, including fermentation and enzymatic processes. These methods are environmentally friendly, utilizing biomass feedstocks to synthesize L-tyrosine, which is essential for pharmaceutical and industrial applications. Recent advancements in genetic engineering have allowed for more efficient production by enhancing microbial strains to increase L-tyrosine yields .

Cell Culture:

In cell culture, L-tyrosine is vital for cell growth and viability. It is commonly included in media formulations such as MEM (Minimum Essential Medium) and DMEM (Dulbecco's Modified Eagle Medium). Supplementing L-tyrosine can improve the yield of monoclonal antibodies produced in cultures derived from Chinese hamster ovary (CHO) cells, as insufficient levels can lead to reduced productivity .

| Application | Details |

|---|---|

| Biotechnological Production | Utilizes fermentation and genetic engineering for enhanced yield |

| Cell Culture | Essential for cell viability; used in various media formulations |

Pharmaceutical Applications

Neurotransmitter Synthesis:

L-Tyrosine serves as a precursor for catecholamines, including dopamine, norepinephrine, and epinephrine. This role is significant in treating conditions related to neurotransmitter deficiencies, such as depression and stress-related disorders. Studies indicate that L-tyrosine supplementation can alleviate cognitive decline under stress by enhancing catecholamine synthesis .

Stress Mitigation:

Research has shown that L-tyrosine can help mitigate the effects of physical stressors on cognitive performance. In military settings, it has been used to counteract cognitive decrements during high-stress situations, demonstrating its potential as a cognitive enhancer during stressful events .

| Pharmaceutical Use | Mechanism |

|---|---|

| Neurotransmitter Precursor | Enhances dopamine and norepinephrine levels |

| Stress Mitigation | Improves cognitive function under stress |

Nutritional Applications

L-Tyrosine's role extends to nutrition, where it contributes to normal metabolic functions. It is particularly important for individuals with increased physiological demands, such as athletes or those undergoing intense physical training.

Dietary Sources:

L-Tyrosine can be obtained from dietary sources rich in protein, such as dairy products, meat, fish, eggs, nuts, and soy products. For individuals with specific dietary restrictions or higher demands, supplementation may be beneficial.

| Source | Tyrosine Content |

|---|---|

| Dairy Products | High in tyrosine |

| Meat | Significant source |

| Nuts | Moderate levels |

Case Studies and Research Findings

Several studies have explored the effects of L-tyrosine supplementation:

- A study involving military personnel showed that doses of up to 20 g improved cognitive function during high-stress training exercises .

- Another investigation highlighted the potential of L-tyrosine to enhance performance in cognitively demanding tasks under stress conditions .

These findings underscore the compound's utility in both acute stress management and long-term cognitive health.

Comparison with Similar Compounds

Structural Comparison

Q & A

Q. How is the peptide sequence of L-Tyrosine, L-histidyl-L-prolyl-L-leucyl-L-glutaminyl-L-lysyl-L-threonyl- confirmed experimentally?

Peptide sequencing typically employs Edman degradation for N-terminal analysis and mass spectrometry (MS) for molecular weight verification. For example, collision-induced dissociation (CID) in tandem MS can resolve fragmentation patterns specific to the amino acid sequence. Structural confirmation may also involve nuclear magnetic resonance (NMR) to validate stereochemistry and backbone conformation . Challenges include distinguishing isobaric residues (e.g., leucine/isoleucine) and ensuring purity via HPLC .

Q. What solid-phase synthesis (SPPS) strategies are optimal for synthesizing this hexapeptide?

SPPS using Fmoc/t-Bu protection is preferred for its compatibility with side-chain functional groups (e.g., lysine ε-amino, glutamine carboxamide). Critical steps include:

- Resin selection : Wang or Rink amide resins for C-terminal amidation.

- Coupling efficiency : Double couplings with HOBt/DIC for sterically hindered residues (e.g., leucine, proline).

- Deprotection : 20% piperidine in DMF for Fmoc removal, with rigorous washing to prevent truncated sequences. Post-synthesis, cleavage with TFA/TIS/H2O (95:2.5:2.5) minimizes side reactions like glutamine cyclization .

Q. Which analytical techniques are critical for assessing peptide purity and stability?

- Reverse-phase HPLC : C18 columns with gradients of acetonitrile/0.1% TFA to resolve impurities.

- Circular dichroism (CD) : Monitors secondary structure (e.g., α-helix, β-sheet) under varying pH or temperature.

- Stability assays : Accelerated degradation studies in buffers (pH 2–9) to identify hydrolysis-prone bonds (e.g., Thr-Tyr) .

Advanced Research Questions

Q. How can catalytic mechanisms involving this peptide be elucidated, particularly in enzymatic or metal-binding contexts?

Example approach:

- Kinetic assays : Measure hydrolysis rates of synthetic substrates (e.g., p-nitrophenyl acetate) under controlled pH and temperature.

- Site-directed mutagenesis : Replace key residues (e.g., histidine, lysine) to assess catalytic roles.

- Spectroscopic titration : UV-Vis or fluorescence to detect metal coordination (e.g., Zn²⁺ binding to glutamine/tyrosine) . Data contradiction example: A study on a similar heptapeptide showed cysteine’s sulfhydryl group contributes to catalysis, but conflicting pH profiles suggest cooperative roles of histidine and lysine .

Q. What experimental designs address contradictions in bioavailability studies of tyrosine-containing peptides?

Contradictions arise from varying absorption models (e.g., in vitro Caco-2 cells vs. in vivo rodent assays). Mitigation strategies:

- Isotopic labeling : Use ¹⁴C-tyrosine to track metabolic fate via LC-MS.

- Permeability enhancers : Co-administer chitosan or bile salts to distinguish passive diffusion from active transport.

- Protease inhibition : Include aprotonin to isolate degradation pathways .

Q. How can structure-function relationships be mapped for this peptide’s interaction with biological targets (e.g., receptors)?

- Molecular dynamics (MD) simulations : Simulate peptide-receptor docking using force fields (AMBER, CHARMM) to identify binding hotspots.

- Alanine scanning : Synthesize analogs with single-residue substitutions to quantify contribution of each amino acid to binding affinity.

- Surface plasmon resonance (SPR) : Measure real-time kinetics (kon/koff) for mutated vs. wild-type peptides .

Methodological Challenges and Solutions

Resolving low yields in SPPS due to aggregation-prone sequences (e.g., leucine-rich regions):

- Backbone amide protection : Use pseudoproline dipeptides (e.g., Thr-Ser→oxazolidine) to reduce β-sheet formation.

- Solvent optimization : Incorporate DMSO or HFIP to improve solubility during coupling .

Distinguishing enzymatic vs. non-enzymatic oxidation of tyrosine residues in stability studies:

- Control experiments : Compare samples with/without phenoloxidase inhibitors (e.g., kojic acid).

- LC-MS/MS : Identify specific oxidation products (e.g., dityrosine vs. quinones) using fragmentation patterns .

Key Considerations for Replication

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.